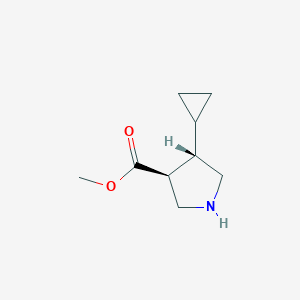![molecular formula C54H36N2 B13644340 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability .
准备方法
The synthesis of 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole typically involves a multi-step process. One common method is the Buchwald-Hartwig coupling reaction, which is a palladium-catalyzed C-N bond formation reaction. This method is preferred due to its efficiency and the high purity of the final product .
-
Synthetic Route
Step 1: Preparation of the carbazole derivative by reacting carbazole with a halogenated aromatic compound in the presence of a palladium catalyst and a suitable base.
Step 2: Coupling of the prepared carbazole derivative with another aromatic compound using the Buchwald-Hartwig coupling reaction.
Step 3: Purification of the final product through column chromatography.
-
Industrial Production
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
- Conditions: Typically carried out in acidic or neutral conditions.
- Major products: Oxidized carbazole derivatives.
-
Reduction
- Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
- Conditions: Usually performed in anhydrous conditions.
- Major products: Reduced carbazole derivatives.
-
Substitution
- Common reagents: Halogenated compounds, nucleophiles.
- Conditions: Often carried out in the presence of a catalyst.
- Major products: Substituted carbazole derivatives .
科学研究应用
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of photochemical and thermal stability of organic compounds .
-
Biology
- Investigated for its potential use in biological imaging due to its fluorescent properties.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs with improved stability and efficacy.
-
Industry
作用机制
The mechanism of action of 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole involves its interaction with molecular targets and pathways:
-
Molecular Targets
-
Pathways Involved
- It participates in the formation of excitons, which are responsible for the emission of light in OLEDs.
- The high triplet energy level and thermal stability of the compound contribute to the efficiency and longevity of the devices .
相似化合物的比较
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole can be compared with other similar compounds, such as:
-
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl (CBP)
- Similarities: Both compounds are used in OLEDs and have excellent hole-transport abilities.
- Differences: this compound has a more complex structure, which may contribute to its unique properties .
-
1,3,5-Tris(3-(carbazol-9-yl)phenyl)benzene (TCPB)
- Similarities: Both compounds are used as host materials in OLEDs.
- Differences: TCPB has a different core structure, which affects its photophysical properties .
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields and develop new technologies based on this versatile compound.
属性
分子式 |
C54H36N2 |
|---|---|
分子量 |
712.9 g/mol |
IUPAC 名称 |
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C54H36N2/c1-3-12-37(13-4-1)39-22-24-40(25-23-39)41-26-30-45(31-27-41)55-51-20-9-7-18-47(51)49-35-43(28-32-53(49)55)44-29-33-54-50(36-44)48-19-8-10-21-52(48)56(54)46-17-11-16-42(34-46)38-14-5-2-6-15-38/h1-36H |
InChI 键 |
UKNGBAZRWOYJOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C14 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


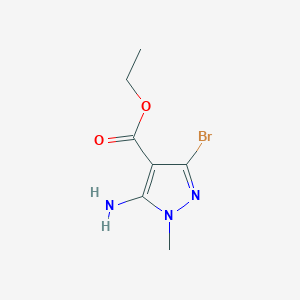
![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
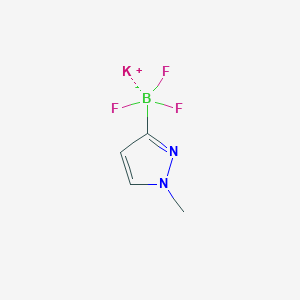
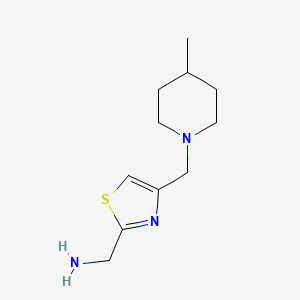

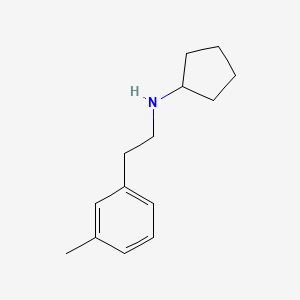
![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)
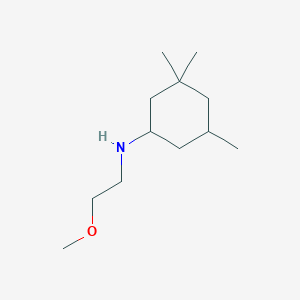
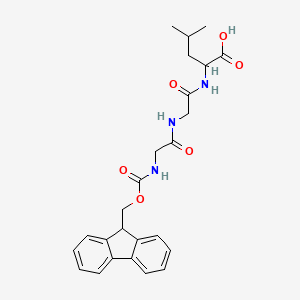
![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)
